molecular formula C10H20N2O2 B053542 1-Boc-2-methylpiperazine CAS No. 120737-78-2

1-Boc-2-methylpiperazine

Cat. No. B053542
M. Wt: 200.28 g/mol
InChI Key: DATRVIMZZZVHMP-UHFFFAOYSA-N
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Description

1-Boc-2-methylpiperazine, also known as tert-Butyl 2-methylpiperazine-1-carboxylate, is a useful reagent used in the synthesis of anthrafuran carboxamides with antitumor properties .


Synthesis Analysis

While specific synthesis routes for 1-Boc-2-methylpiperazine were not found, it is known that piperazine-based synthons facilitate its insertion into the molecule.


Molecular Structure Analysis

The molecular formula of 1-Boc-2-methylpiperazine is C10H20N2O2. It has a molecular weight of 200.28 g/mol. The IUPAC name is tert-butyl 2-methylpiperazine-1-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-2-methylpiperazine include a molecular weight of 200.28 g/mol, an XLogP3-AA of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

    Medicinal Chemistry

    Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs .

    Drug Discovery

    Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

    Synthetic Chemistry

    The piperazine moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

    Anthelmintic Medication

    Piperazine compounds are often used as anthelmintic medication, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host .

    Carbon Capture and Storage

    Piperazine is used in the process of carbon capture and storage. This process involves capturing waste carbon dioxide (CO2) usually from large point sources, such as a cement factory or biomass power plant, transporting it to a storage site, and depositing it where it will not enter the atmosphere .

    Chemical Synthesis

    Piperazine and its derivatives are used as key building blocks in the synthesis of a variety of chemical compounds. They are used in the production of polymers, resins, plasticizers, corrosion inhibitors, and functional fluids .

    Molecularly Imprinted Microspheres

    1-Methylpiperazine, a derivative of piperazine, has been used as a mimic template in the preparation of molecularly imprinted microspheres (MIMs) . These MIMs have applications in various fields such as separation science, sensors, and drug delivery systems .

    Preparation of Difunctional Strong Anion-Exchange Stationary Phase : 1-Methylpiperazine has also been used to prepare the difunctional strong anion-exchange stationary phase from a 1,4-diazacyclohexane derivative . This has applications in chromatography, a laboratory technique for the separation of mixtures .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-Boc-2-methylpiperazine .

properties

IUPAC Name

tert-butyl 2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRVIMZZZVHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568013
Record name tert-Butyl 2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-methylpiperazine

CAS RN

120737-78-2
Record name tert-Butyl 2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpiperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (3.0 g, 8.97 mmol) was dissolved in MeOH (30 mL) and purged with nitrogen for 5 min. 10% palladium on charcoal (300 mg) was added, and the reaction mixture was hydrogenated at room temperature for 2 h. The mixture was then filtered through Celite and the clear filtrate was concentrated under reduced pressure to obtain tert-butyl 2-methylpiperazine-1-carboxylate (2.1 g, crude), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 4.23-4.15 (m, 1H), 3.82-3.77 (m, 1H), 3.01-2.88 (m, 3H), 2.78-2.75 (m, 1H), 2.71-2.63 (m, 1H), 1.47 (s, 9H), 1.22-1.21 (m, 3H). MS (ESI) m/z: Calculated for C10H20N2O2: 200.15. found: 201.0 (M+H)+
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 85 parts of (1,1-dimethylethyl) 2-methyl-4-(phenylmethyl)-1-piperazinecarboxylate and 400 parts of methanol was hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 55 parts (94.6%) of (1,1-dimethylethyl) 2-methyl-1-piperazinecarboxylate as a residue (int. 42).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Nakano, T Hasegawa, N Saito, K Furukawa… - Bioorganic & Medicinal …, 2015 - Elsevier
… Replacement of bromide with commercially available chiral 1-Boc-2-methylpiperazine furnished 19a and 19b, which were condensed with 1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde …
Number of citations: 7 www.sciencedirect.com
GI Buravchenko, AM Scherbakov, LG Dezhenkova… - Bioorganic …, 2020 - Elsevier
… This compound was prepared from 2a and 1-Boc-2-methylpiperazine as described for (R)-3f… This compound was prepared from 2c and 1-Boc-2-methylpiperazine as described for 3f. An …
Number of citations: 9 www.sciencedirect.com
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
… This compound was prepared from 6 and 1-Boc-2-methylpiperazine as described for 3a. A red powder, yield 73%, mpá>á350á░C (dec.). HPLC (LWá=á260ánm, gradient B 20á→á60% …
Number of citations: 69 www.sciencedirect.com

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